Solubility profile of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in polar organic solvents
Solubility profile of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in polar organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in Polar Organic Solvents
Abstract
The solubility of novel chemical entities is a cornerstone physical property that dictates their applicability in synthetic chemistry, analytical science, and pharmaceutical development. This guide provides a comprehensive framework for determining and understanding the solubility profile of 2-Methoxy-1-(oxan-4-yl)ethan-1-one, a ketone derivative featuring ether and oxane functionalities. In the absence of extensive published data for this specific molecule, this document establishes a predictive and methodological protocol rooted in fundamental chemical principles. We will dissect the molecule's structural attributes to forecast its behavior in various polar organic solvents, provide a detailed, field-proven experimental workflow for the determination of thermodynamic solubility, and discuss the interpretation of results. This guide is designed for researchers, chemists, and drug development professionals who require a robust, scientifically-grounded approach to solubility characterization.
Introduction: The Imperative of Solubility Characterization
Solubility—the maximum concentration of a solute that dissolves in a solvent to establish an equilibrium—is a critical parameter that profoundly influences the entire lifecycle of a chemical compound. For a molecule such as 2-Methoxy-1-(oxan-4-yl)ethan-1-one, a precise understanding of its solubility profile is essential for:
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Process Chemistry: Selection of optimal solvents for reaction media, workup, and purification (e.g., crystallization) is directly dependent on solubility data.
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Pharmaceutical Formulation: For active pharmaceutical ingredients (APIs), solubility is a primary determinant of bioavailability and dictates the choice of delivery vehicle. Poor aqueous solubility is a frequent cause of failure in drug development.[1]
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Analytical Chemistry: Method development for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) requires knowledge of a compound's solubility to prepare standards and samples.[2]
This document serves as both a theoretical guide and a practical standard operating procedure for the comprehensive evaluation of the solubility of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in relevant polar organic solvents.
Molecular Structure and Solubility Predictions
A molecule's solubility is fundamentally governed by its structure and the resulting intermolecular forces it can form with a solvent—a principle often summarized as "like dissolves like".[1][3]
Chemical Structure of 2-Methoxy-1-(oxan-4-yl)ethan-1-one:
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IUPAC Name: 2-methoxy-1-(oxan-4-yl)ethan-1-one
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Key Functional Groups:
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Ketone (C=O): A highly polar group capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.[6][7]
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Ether (-OCH₃): A polar group that also acts as a hydrogen bond acceptor.
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Oxane Ring: A cyclic ether, with the ring oxygen atom providing an additional site for hydrogen bond acceptance. The saturated hydrocarbon backbone of the ring contributes non-polar character.
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Predicted Solubility Behavior: Based on these features, we can establish a hypothesis for the compound's solubility:
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Polarity: The presence of three oxygen atoms makes the molecule decidedly polar. Therefore, it is predicted to be soluble in a range of polar organic solvents.[7]
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Hydrogen Bonding: The molecule is a proficient hydrogen bond acceptor but lacks a hydrogen bond donor (like an -OH or -NH group). This predicts favorable interactions with polar protic solvents (e.g., methanol, ethanol), which can donate hydrogen bonds, and strong dipole-dipole interactions with polar aprotic solvents (e.g., acetone, DMSO).[6]
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Solvent-Solute Interactions:
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In polar protic solvents (e.g., alcohols), the primary forces will be hydrogen bonding between the solvent's hydroxyl proton and the solute's oxygen atoms, supplemented by dipole-dipole interactions.
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In polar aprotic solvents (e.g., DMSO, acetone), dissolution will be driven by strong dipole-dipole interactions between the solvent and the solute's carbonyl and ether groups.
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The interplay between these interactions and the energy required to break the solute's crystal lattice will determine the final equilibrium solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive solubility data, an experimental approach is necessary. The isothermal shake-flask method is universally regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of the saturated state.[3][8][9]
Rationale for Method Selection
The shake-flask method is chosen over higher-throughput kinetic assays because it measures the true thermodynamic equilibrium, which is a fundamental, solvent- and temperature-specific property of the compound. Kinetic methods, while faster, often measure the rate of precipitation from a supersaturated solution (typically from a DMSO stock) and can yield results that are not representative of true equilibrium solubility.[10][11]
Experimental Workflow Diagram
Caption: Standard workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Methodology
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Preparation of Calibration Standards: a. Accurately prepare a primary stock solution of 2-Methoxy-1-(oxan-4-yl)ethan-1-one (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Perform serial dilutions to generate a set of at least five calibration standards spanning the expected concentration range.
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Sample Incubation: a. To a series of 4 mL glass vials, add an excess amount of solid 2-Methoxy-1-(oxan-4-yl)ethan-1-one (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential. b. Accurately dispense 2.0 mL of the desired polar organic solvent (e.g., methanol, ethanol, acetone, DMSO) into each vial. c. Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 200 rpm). d. Equilibrate for at least 24 hours. A preliminary experiment should be run to confirm that equilibrium is reached by this time (i.e., solubility does not increase between 24 and 48 hours).[8]
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Sample Processing: a. After equilibration, remove vials and allow the excess solid to settle for 30 minutes. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully withdraw an aliquot of the clear supernatant. d. Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any fine particulates.[3]
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Analysis by HPLC: a. Accurately perform a pre-determined dilution of the filtered saturated solution into the mobile phase to bring the concentration within the range of the calibration curve. b. Analyze the diluted samples and calibration standards using a validated HPLC-UV method.[2][12] The use of a specific analytical technique like HPLC ensures accurate quantification.[13] c. Construct a calibration curve by plotting the peak area against concentration for the standards. d. Determine the concentration of the diluted sample from the calibration curve and apply the dilution factor to calculate the solubility in the original solvent.
Data Presentation and Interpretation
Solubility data should be presented clearly to facilitate comparison between solvents.
Table 1. Predicted and Experimental Solubility of 2-Methoxy-1-(oxan-4-yl)ethan-1-one at 25°C
| Solvent | Solvent Class | Predicted Solubility Rank | Experimental Solubility (mg/mL) |
| Methanol | Polar Protic | High | (To be determined) |
| Ethanol | Polar Protic | High | (To be determined) |
| Isopropanol | Polar Protic | Moderate-High | (To be determined) |
| Acetone | Polar Aprotic | High | (To be determined) |
| Acetonitrile | Polar Aprotic | Moderate | (To be determined) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | (To be determined) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | (To be determined) |
Interpreting the Results: The experimental data will validate or refine the initial predictions. High solubility in solvents like DMSO and DMF would be expected due to their strong polarity and hydrogen bond accepting capabilities. Solubility in alcohols will likely be high but may decrease as the alkyl chain length of the alcohol increases (e.g., methanol > ethanol > isopropanol) due to the decreasing polarity of the solvent.[14] This trend provides valuable insight into the delicate balance of intermolecular forces driving the dissolution process.
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